2-Oxoindolina-3-carbaldehído

Descripción general

Descripción

2-Oxoindoline-3-carbaldehyde (2OICA) is an organic compound that has been studied for its potential applications in laboratory experiments and medicinal uses. It is a colorless solid that is soluble in water and other organic solvents. 2OICA has been found to have a variety of biochemical and physiological effects, as well as potential applications in the fields of medicine and biochemistry. In

Aplicaciones Científicas De Investigación

Propiedades químicas e información de seguridad

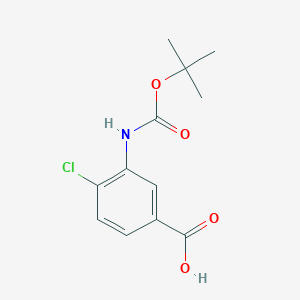

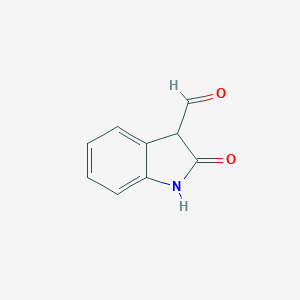

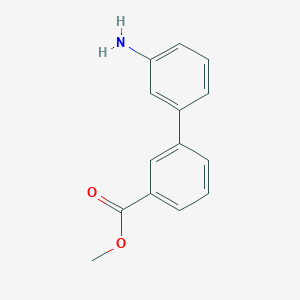

“2-Oxoindolina-3-carbaldehído” es un compuesto químico con el número CAS: 78610-70-5 . Tiene un peso molecular de 161,16 y su nombre IUPAC es (3Z)-3-(hidroximetileno)-1,3-dihidro-2H-indol-2-ona . Es un sólido a temperatura ambiente .

Síntesis catalizada por metales de transición de espirooxindoles

En química orgánica, los catalizadores de metales de transición juegan un papel indispensable . Una perspectiva sintética efectiva para los espirooxindoles es el uso de metales de transición como catalizador . Este compuesto se puede utilizar en la síntesis de espirooxindoles, que son ampliamente estudiados en el campo farmacéutico y tienen un papel significativo en la evolución de los medicamentos .

Aplicaciones contra el cáncer

Los espirooxindoles, que se pueden sintetizar usando this compound, tienen amplias aplicaciones como agentes contra el cáncer . Son un área de investigación en rápido desarrollo en la que las estrategias para la síntesis enantioselectiva están siendo objeto de investigaciones a gran escala .

Aplicaciones antiinflamatorias

Los espirooxindoles también tienen aplicaciones como agentes antiinflamatorios . Se pueden usar en el desarrollo de nuevos agentes terapéuticos

Safety and Hazards

2-Oxoindoline-3-carbaldehyde is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound include H302, which indicates that it is harmful if swallowed . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mecanismo De Acción

Target of Action

The primary target of 2-Oxoindoline-3-carbaldehyde is procaspase-3 , a key enzyme regulating apoptosis . This enzyme is involved in both extrinsic and intrinsic pathways of the apoptotic machinery .

Mode of Action

2-Oxoindoline-3-carbaldehyde interacts with its target, procaspase-3, to activate it . This activation leads to the initiation of the apoptosis process, which is a form of programmed cell death .

Biochemical Pathways

The activation of procaspase-3 by 2-Oxoindoline-3-carbaldehyde affects the apoptotic pathways . These pathways involve a series of biochemical reactions that lead to changes in the cell, ultimately resulting in cell death . The activation of procaspase-3 can lead to the activation of other caspases, further propagating the apoptotic signal .

Pharmacokinetics

The compound’s cytotoxic effects have been observed in various cancer cell lines, suggesting that it can be absorbed and distributed to cells effectively .

Result of Action

The activation of procaspase-3 by 2-Oxoindoline-3-carbaldehyde leads to apoptosis, resulting in cell death . This has been observed in various cancer cell lines, including colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . The compound has shown notable cytotoxicity towards these cell lines .

Action Environment

The effectiveness of the compound may be influenced by factors such as the presence of other molecules, the ph of the environment, and the specific characteristics of the target cells .

Análisis Bioquímico

Biochemical Properties

2-Oxoindoline-3-carbaldehyde has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel antitumor agents, which have shown notable cytotoxicity toward human cancer cell lines . The nature of these interactions is largely dependent on the specific biochemical context in which 2-Oxoindoline-3-carbaldehyde is present .

Cellular Effects

The effects of 2-Oxoindoline-3-carbaldehyde on various types of cells and cellular processes are significant. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to induce apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of action of 2-Oxoindoline-3-carbaldehyde involves its interactions with biomolecules at the molecular level. It has been found to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-oxo-1,3-dihydroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,7H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWVVIDKMOJCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310589 | |

| Record name | 2-oxoindoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78610-70-5 | |

| Record name | 78610-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxoindoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)

![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene](/img/structure/B61515.png)

![S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole](/img/structure/B61522.png)

![(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B61526.png)

![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)